molecular formula C25H23N7O3 B4608301 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-QUINOLINECARBOXAMIDE

2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B4608301
M. Wt: 469.5 g/mol
InChI Key: SHDYDCGXHOVPTN-UHFFFAOYSA-N
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Description

2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the pyrazole and benzoxadiazole moieties. Common reagents and conditions include:

    Starting Materials: Quinoline derivatives, ethyl pyrazole, morpholino benzoxadiazole.

    Reagents: Catalysts such as palladium or copper, solvents like DMF or DMSO, and bases like potassium carbonate.

    Conditions: Reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) and may require heating.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-QUINOLINECARBOXAMIDE would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE: Lacks the benzoxadiazole and morpholino groups.

    N~4~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-QUINOLINECARBOXAMIDE: Lacks the pyrazole group.

Uniqueness

The unique combination of the pyrazole, benzoxadiazole, and quinoline moieties in 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-QUINOLINECARBOXAMIDE may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O3/c1-2-32-15-16(14-26-32)21-13-18(17-5-3-4-6-19(17)27-21)25(33)28-20-7-8-22(24-23(20)29-35-30-24)31-9-11-34-12-10-31/h3-8,13-15H,2,9-12H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDYDCGXHOVPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C5=NON=C45)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-QUINOLINECARBOXAMIDE

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